molecular formula C7H10N2O2 B15219964 Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid

Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid

Cat. No.: B15219964
M. Wt: 154.17 g/mol
InChI Key: JJTVJTIVTAIZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a unique structure that includes an amino group, a cyanomethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with reagents that introduce the amino and cyanomethyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents are employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1s,3s)-3-(aminomethyl)cyclobutane-1-carboxylic acid: A similar compound with an aminomethyl group instead of a cyanomethyl group.

    Cyclobutanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness

Rel-(1s,3s)-1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid is unique due to the presence of both an amino group and a cyanomethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

1-amino-3-(cyanomethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H10N2O2/c8-2-1-5-3-7(9,4-5)6(10)11/h5H,1,3-4,9H2,(H,10,11)

InChI Key

JJTVJTIVTAIZTA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)N)CC#N

Origin of Product

United States

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